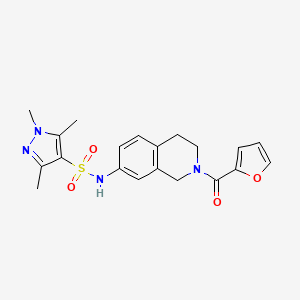
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a trimethylpyrazole group . These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan-2-carbonyl group, which could undergo addition reactions with nucleophiles . The pyrazole ring might also be involved in chemical reactions, particularly at the nitrogen atoms .Aplicaciones Científicas De Investigación
Biological Activity and Hybrid Compound Development
Sulfonamide-based hybrids, including those with structures similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have been extensively researched for their diverse pharmacological properties. These compounds exhibit a wide range of biological activities, including antibacterial, antitumor, and enzyme inhibition effects. The development of two-component sulfonamide hybrids, integrating various pharmacophoric elements, has led to significant advances in medicinal chemistry, offering new therapeutic options with enhanced efficacy and specificity (Ghomashi et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives, particularly those incorporating furan and isoquinoline moieties, have shown potent inhibitory activity against carbonic anhydrase (CA), a crucial enzyme in various physiological processes. These compounds are designed to target specific CA isoforms, offering therapeutic potential for conditions such as glaucoma, edema, and certain types of cancer. The structure-activity relationship studies underline the importance of the sulfonamide group and the adjacent heterocyclic systems in enhancing enzyme inhibitory potency and selectivity (Ilies et al., 2000).
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of compounds similar to this compound has highlighted the role of specific interactions, such as F⋯O contacts, in determining their molecular conformation and stability. Studies involving X-ray characterization and theoretical analysis provide insights into the complex molecular arrangements and interactions that underlie the biological activities of these compounds. Such investigations are crucial for the rational design of new derivatives with improved therapeutic profiles (Grudova et al., 2020).
Potential Antitumor Activity
The antitumor activities of tetrahydroquinoline derivatives, including furan-substituted compounds, have been investigated, revealing promising efficacy against various cancer cell lines. The synthesis of new derivatives through innovative chemical reactions and their in vitro evaluation against cancer cells highlight the potential of these compounds as antitumor agents. Such research contributes to the development of novel cancer therapies with specific molecular targets (Hai Li, 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-13-19(14(2)23(3)21-13)29(26,27)22-17-7-6-15-8-9-24(12-16(15)11-17)20(25)18-5-4-10-28-18/h4-7,10-11,22H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRWNABPQYGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2771024.png)
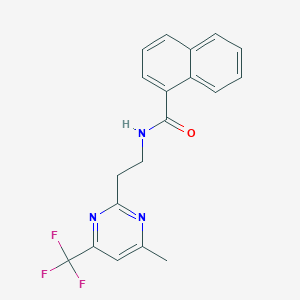
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2771031.png)
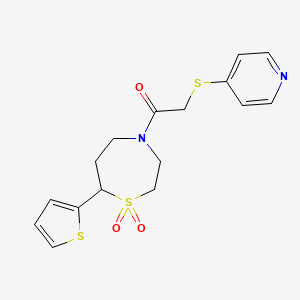
![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)
![2-(2-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771037.png)

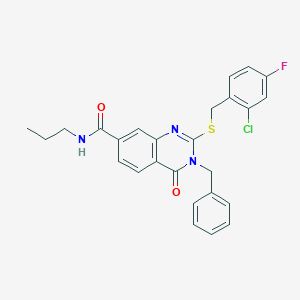
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2771040.png)
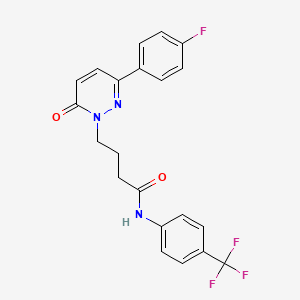
![3,4-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2771042.png)
![6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2771043.png)
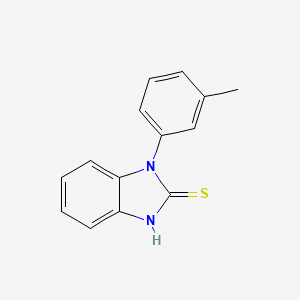
![6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2771046.png)
